Magnesium chloride (MgCl)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯化镁是一种无机化合物,化学式为 MgCl₂。它是一种无色的结晶固体,高度溶于水。氯化镁天然存在于海水和盐水中,通常从这些来源中提取。由于其独特的性质,它被广泛应用于各种工业、医疗和科学领域。

准备方法

合成路线和反应条件: 氯化镁可以通过多种方法合成:

- 氢氧化镁与盐酸反应生成氯化镁和水:

从氢氧化镁制备: Mg(OH)2+2HCl→MgCl2+2H2O

碳酸镁与盐酸反应生成氯化镁、二氧化碳和水:从碳酸镁制备: MgCO3+2HCl→MgCl2+CO2+H2O

工业生产方法:

从盐水中提取: 氯化镁通过蒸发和结晶过程从盐水或海水中提取。 {_svg_1}

化学反应分析

氯化镁会发生各种化学反应,包括:

- 氯化镁可以通过电解还原为镁金属:

氧化还原反应: MgCl2→Mg+Cl2

氯化镁与氢氧化钠反应生成氢氧化镁和氯化钠:置换反应: MgCl2+2NaOH→Mg(OH)2+2NaCl

常用试剂和条件:

盐酸: 用于从氢氧化镁或碳酸镁合成氯化镁。

氢氧化钠: 用于置换反应生成氢氧化镁。

主要生成物:

镁金属: 通过电解氯化镁制备。

氢氧化镁: 在与氢氧化钠的置换反应中生成。

科学研究应用

氯化镁在科学研究中有着广泛的应用:

作用机制

氯化镁通过多种机制发挥作用:

相似化合物的比较

氯化镁与其他镁化合物(如硫酸镁、氧化镁和柠檬酸镁)进行比较:

硫酸镁: {_svg_3}

氧化镁: 常用于膳食补充剂,与氯化镁相比生物利用度较低.

氯化镁的独特性:

更高的生物利用度: 与氧化镁和硫酸镁相比,氯化镁更容易被身体吸收.

生物活性

Magnesium chloride (MgCl₂) is a compound with significant biological activity, influencing various physiological processes and exhibiting antimicrobial properties. This article explores its biological effects, particularly in microbial interactions, osteogenesis, and overall physiological roles.

Overview of Magnesium Chloride

Magnesium is an essential mineral involved in numerous biochemical reactions in the body. It acts as a cofactor for over 300 enzymatic processes, including those involved in energy production, protein synthesis, and muscle function. Magnesium chloride, as a soluble magnesium salt, is often used in clinical settings for its therapeutic benefits.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of magnesium chloride, particularly at low pH levels. Research indicates that MgCl₂ enhances acidity in microbial environments, which can inhibit bacterial growth.

- Mechanism of Action : In a study using Listeria monocytogenes, MgCl₂ was shown to compromise bacterial culturability and redox activity when exposed to acidic conditions. The antimicrobial effect was significantly stronger than that observed with other salts such as NaCl or KCl . This suggests that MgCl₂ may be particularly effective in disinfection applications where acidic conditions prevail.

- Case Study : A specific experiment demonstrated that at concentrations above 150 mM of MgCl₂, the compound could effectively reduce microbial viability under acidic conditions. This finding supports the potential use of MgCl₂ in therapeutic applications for skin diseases, where maintaining an acidic environment is beneficial .

Effects on Osteogenesis

Magnesium chloride plays a crucial role in bone health and regeneration. It has been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs), which are precursors to osteoblasts.

- Research Findings : A study conducted on rat bone marrow MSCs found that MgCl₂ enhances cell proliferation and differentiation into osteoblasts via activation of the Notch1 signaling pathway. Higher concentrations of Mg²⁺ (up to 1.8 mM) correlated with increased alkaline phosphatase activity and mineralization of the extracellular matrix .

- Table: Effects of Magnesium Chloride on Osteogenic Differentiation

| Concentration (mM) | Alkaline Phosphatase Activity (fold increase) | Mineralization (Alizarin Red S staining) |

|---|---|---|

| 0.8 | 1.0 | Low |

| 1.2 | 4.2 | Moderate |

| 1.8 | 6.0 | High |

This data underscores the importance of magnesium in bone health and its potential as an adjuvant treatment for osteoporosis and other bone-related disorders.

Physiological Roles

Magnesium chloride's physiological roles extend beyond antimicrobial effects and bone health:

- Calcium Antagonism : Magnesium serves as a natural antagonist to calcium, inhibiting calcium-induced cell death and apoptosis. This property is vital for maintaining cellular integrity under stress conditions .

- Neuromuscular Function : Magnesium is crucial for neuromuscular transmission and muscle contraction regulation. It helps prevent excessive excitability of neurons and muscle cells, thereby playing a protective role against spasms and cramps.

属性

CAS 编号 |

14989-29-8 |

|---|---|

分子式 |

Cl2Mg MgCl2 |

分子量 |

95.21 g/mol |

IUPAC 名称 |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

InChI 键 |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

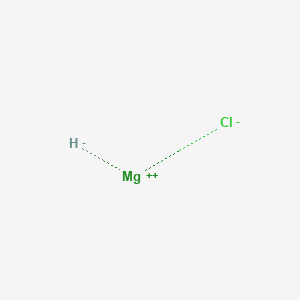

SMILES |

[H-].[Mg+2].[Cl-] |

规范 SMILES |

[Mg+2].[Cl-].[Cl-] |

沸点 |

1,412 °C 1412 °C |

颜色/形态 |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

密度 |

2.32 2.3 g/cm³ |

熔点 |

712 °C (rapid heating) |

物理描述 |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

溶解度 |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。